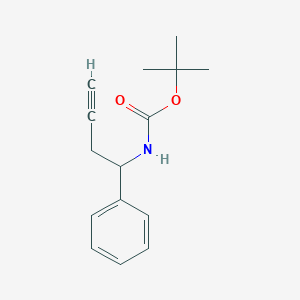
Ethyl1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the class of quinolone derivatives. This compound is known for its antibacterial properties and is structurally related to nalidixic acid, a well-known antibacterial agent. The compound has a molecular formula of C12H12N2O3 and is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Ethyl1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 2-methylpyridine, which is converted to 2-amino-5-methylpyridine.
Condensation Reaction: The 2-amino-5-methylpyridine is then condensed with ethyl formate and diethyl malonate to form N-(2-methyl-5-aminopyridine)methylene diethyl malonate.
Cyclization: The intermediate is subjected to cyclization at high temperatures (260-270°C) to form the naphthyridine ring.
Hydrolysis: The cyclized product is then hydrolyzed using a dilute sodium hydroxide solution to yield the final product.
Analyse Des Réactions Chimiques
Ethyl1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Ethyl1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various quinolone derivatives.
Biology: The compound is studied for its antibacterial properties and its ability to inhibit bacterial DNA gyrase.
Industry: The compound is used in the production of antibacterial agents and other pharmaceuticals
Mécanisme D'action
The mechanism of action of Ethyl1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. By binding to the DNA gyrase, the compound interferes with the synthesis of RNA and protein, ultimately leading to the death of the bacterial cell .
Comparaison Avec Des Composés Similaires
Ethyl1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is similar to other quinolone derivatives such as nalidixic acid, ciprofloxacin, and norfloxacin. it is unique in its specific structure and the presence of the ethyl ester group, which can influence its chemical reactivity and biological activity. Similar compounds include:
Nalidixic Acid: A well-known antibacterial agent with a similar naphthyridine core.
Ciprofloxacin: A fluoroquinolone with a broader spectrum of antibacterial activity.
Norfloxacin: Another fluoroquinolone used to treat various bacterial infections
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H12N2O3 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
ethyl 1-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(16)9-7-14(2)11-8(10(9)15)5-4-6-13-11/h4-7H,3H2,1-2H3 |
Clé InChI |
RAJFAEIJWWCRQC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC=N2)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)-1-(p-tolyl)-2-propyn-1-one](/img/structure/B8309510.png)

![5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B8309521.png)
![2-[2-(4-Methylthiophenyl)ethoxy]ethanol](/img/structure/B8309522.png)


